3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

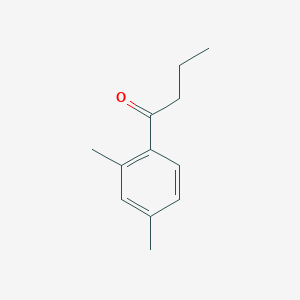

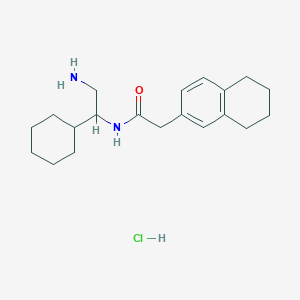

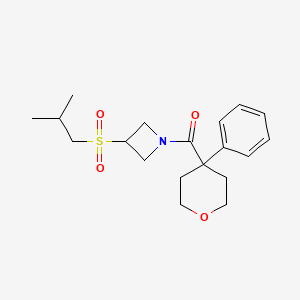

“3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a benzenesulfonyl group (a benzene ring attached to a sulfonyl group) and a benzyl group (a benzene ring attached to a methyl group). The presence of these groups can confer specific properties to the compound, such as reactivity, polarity, and potential biological activity .

Molecular Structure Analysis

The molecular structure of “3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine” would be characterized by the presence of aromatic rings (from the quinoline, benzenesulfonyl, and benzyl groups), a sulfonyl group (SO2), and an amine group (NH2). The presence of these functional groups can influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The chemical reactivity of “3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine” would be influenced by the functional groups present in the molecule. For instance, the benzenesulfonyl group is known to be reactive towards compounds containing reactive N-H and O-H bonds . The amine group can also participate in various reactions, such as acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine” would depend on its molecular structure. Factors such as polarity, molecular size, shape, and the presence of functional groups can influence properties like solubility, melting point, boiling point, and reactivity .

Aplicaciones Científicas De Investigación

Fluorescent Probes

Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . For instance, the necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .

Drug Discovery

Fluorescent probes are being widely used in drug discovery . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity . In addition, the composition of the probe can be varied in order to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others .

Cell Imaging

Fluorescent probes are also used in cell imaging . The fluorescent functional group changes its fluorescence emission when binding to a specific region of the target biomolecule, in response to a chemical reaction or alteration in their environment .

Environmental Analysis

Fluorescent probes are used in environmental analysis . They can detect and identify biomolecules such as enzymes, proteins, antibodies, or amino acids .

Nonlinear Optical Responses

There has been an increasing interest in developing organic materials with nonlinear optical responses, such as second harmonic generation (SHG), aiming for photonics applications . Through the engineering of molecular structures, organic materials exhibiting linear and nonlinear optical properties have been optimized for the development of photonics crystals .

Photonics Applications

Specific benzophenone and benzophenone hydrazone derivatives exhibited the highest dynamic first-order molecular hyperpolarizability value . These findings underline the potential of specific derivatives as candidates for photonic applications, particularly for developing second harmonic generation crystals .

7. Treatment of Acute Respiratory Distress Syndrome (ARDS) Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of Human neutrophil elastase (hNE) for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2S/c23-17-11-12-20-19(13-17)22(25-14-16-7-3-1-4-8-16)21(15-24-20)28(26,27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRFQYEVXUDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-4-methyl-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2537779.png)

![1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2537782.png)

![2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537783.png)

![4-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2537785.png)

![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)

![Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2537791.png)